molecular formula C26H37NO2 B1234567 N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide

N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide

Cat. No.: B1234567
M. Wt: 395.6 g/mol
InChI Key: IJBZOOZRAXHERC-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)eicosa-5,8,11,14-tetraenamide is an anilide.

Scientific Research Applications

Pain Modulation

N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide, also known as AM404, plays a significant role in pain modulation. Studies have shown its effectiveness in reducing neuropathic and inflammatory pain through the inhibition of endocannabinoid transport. This was observed in various models, including acute nociception, neuropathic pain, and inflammatory pain, indicating its potential as a target for analgesic drug development (La Rana et al., 2006).

Neurochemical Effects

Research indicates that this compound enhances neurochemical effects similar to δ-9-tetrahydrocannabinol (THC), particularly when combined with inhibitors of fatty acid amide hydrolase. This suggests its influence on dopamine levels in the brain, which could be relevant for treating disorders related to endocannabinoid transmission (Solinas et al., 2007).

Cancer Research

In the context of cancer research, compounds structurally related to this compound have been studied for their anti-cancer properties. For example, N-(4-hydroxyphenyl)retinamide (HPR) has shown effectiveness in inducing apoptosis in neuroblastoma cells, suggesting its potential use in cancer management (di Vinci et al., 1994).

Neurological Disorders

There is evidence that this compound and related compounds might be effective in managing symptoms of neurological disorders. For instance, UCM707, a derivative, showed symptom control efficacy in models of Huntington's disease and multiple sclerosis, although it did not delay neurodegeneration in these disorders (Lago et al., 2006).

Skin Tumorigenesis

Research on N-(4-hydroxyphenyl)retinamide, a related compound, indicates its potential in inhibiting skin tumor promotion, providing insights into its use in cancer prevention and treatment (McCormick & Moon, 1986).

Unfolded Protein Response in Cancer Cells

The PERK/eIF2 alpha signaling pathway of the Unfolded Protein Response is essential for the cytotoxicity of 4HPR, a compound related to this compound, in cancer cells. This finding is crucial for understanding the molecular mechanisms underlying the cytotoxic effects of 4HPR on cancer cells (Lai & Wong, 2008).

Properties

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

IUPAC Name

(5E,8E,11E,14E)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6+,10-9+,13-12+,16-15+

InChI Key

IJBZOOZRAXHERC-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=CC=C(C=C1)O

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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